molecular formula C24H37Ge2N B14326835 N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline CAS No. 106007-80-1

N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline

Cat. No.: B14326835
CAS No.: 106007-80-1
M. Wt: 484.8 g/mol
InChI Key: OWDNLIVJHQANPP-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline is a compound that features a unique combination of germanium and organic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline typically involves the reaction of 3,5-bis(trimethylgermyl)cyclohexylamine with phenyl isocyanate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the germanium centers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of germanium oxides and corresponding organic products.

    Reduction: Formation of reduced germanium species and amines.

    Substitution: Formation of substituted germanium compounds with new functional groups.

Scientific Research Applications

N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline involves its interaction with molecular targets through its germanium centers. The compound can form coordination complexes with various biomolecules, influencing their function and activity. The pathways involved may include modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-Bis(trimethylsilyl)cyclohexyl]-N-phenylaniline
  • N-[3,5-Bis(trimethylstannyl)cyclohexyl]-N-phenylaniline
  • N-[3,5-Bis(trimethylplumbyl)cyclohexyl]-N-phenylaniline

Uniqueness

N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds are known for their semi-metallic characteristics, making them valuable in electronic and optoelectronic applications.

Properties

CAS No.

106007-80-1

Molecular Formula

C24H37Ge2N

Molecular Weight

484.8 g/mol

IUPAC Name

N-[3,5-bis(trimethylgermyl)cyclohexyl]-N-phenylaniline

InChI

InChI=1S/C24H37Ge2N/c1-25(2,3)20-17-21(26(4,5)6)19-24(18-20)27(22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21,24H,17-19H2,1-6H3

InChI Key

OWDNLIVJHQANPP-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)C1CC(CC(C1)[Ge](C)(C)C)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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